molecular formula C15H30N4O5 B2634765 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide CAS No. 1162070-33-8

1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide

Cat. No.: B2634765
CAS No.: 1162070-33-8
M. Wt: 346.428
InChI Key: CGRCYOIWGOKGND-UHFFFAOYSA-N
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Description

1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and an azide functional group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the azide group is a versatile functional group used in various chemical transformations, including click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide typically involves the protection of an amino group with a Boc group followed by the introduction of the azide group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The azide group can be introduced through nucleophilic substitution reactions using sodium azide (NaN3) as the azide source .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Click Chemistry:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules, particularly in the field of click chemistry for the formation of triazoles.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide primarily involves its functional groups:

    Boc Group: Protects the amino group during synthetic transformations, preventing unwanted side reactions.

    Azide Group: Participates in click chemistry reactions, forming stable triazole rings. .

Comparison with Similar Compounds

    1-(Boc-amino)-4,7,10-trioxa-13-tridecanamine: Similar structure but with an amine group instead of an azide.

    1-(Boc-amino)-4,7,10-trioxa-13-tridecanol: Contains a hydroxyl group instead of an azide.

Uniqueness: 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide is unique due to the presence of both a Boc-protected amino group and an azide group, allowing it to participate in a wide range of chemical reactions, particularly click chemistry, which is not possible with its analogs .

Properties

IUPAC Name

tert-butyl N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O5/c1-15(2,3)24-14(20)17-6-4-8-21-10-12-23-13-11-22-9-5-7-18-19-16/h4-13H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRCYOIWGOKGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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